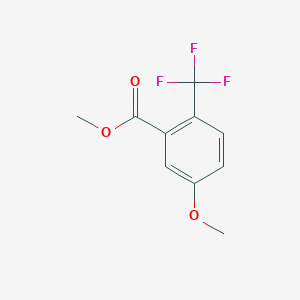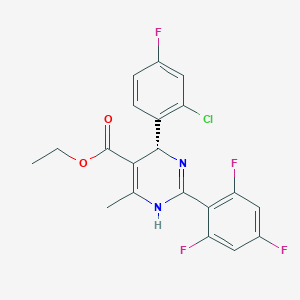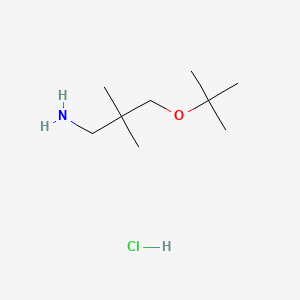
1-(2,2-difluoroethyl)-3-iodo-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-difluoroethyl)-3-iodo-1H-1,2,4-triazole is a compound that features a triazole ring substituted with a difluoroethyl group and an iodine atom
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . The reaction conditions often include the use of (2,2-difluoro-ethyl)(aryl)iodonium triflate as the electrophilic reagent, which reacts with nucleophiles such as thiols, amines, and alcohols .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of solvents, temperature control, and purification techniques are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1-(2,2-difluoroethyl)-3-iodo-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the substituents.
Coupling Reactions: The difluoroethyl group can engage in coupling reactions with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Thiols, amines, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioethers, while oxidation reactions can produce sulfoxides or sulfones.
科学研究应用
1-(2,2-difluoroethyl)-3-iodo-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug design and development.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as increased thermal stability or unique electronic characteristics.
Agrochemistry: The compound’s reactivity can be harnessed to develop new agrochemicals with improved efficacy and environmental profiles.
作用机制
The mechanism of action of 1-(2,2-difluoroethyl)-3-iodo-1H-1,2,4-triazole involves its interaction with molecular targets through its functional groups. The difluoroethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to specific targets . The iodine atom can participate in halogen bonding, further stabilizing the interaction with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
1-(2,2-difluoroethyl)-3-bromo-1H-1,2,4-triazole: Similar structure but with a bromine atom instead of iodine.
1-(2,2-difluoroethyl)-3-chloro-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
1-(2,2-difluoroethyl)-3-iodo-1H-1,2,4-triazole is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity compared to its bromine or chlorine analogs. Additionally, the difluoroethyl group provides metabolic stability and lipophilicity, making it a valuable moiety in drug design .
属性
分子式 |
C4H4F2IN3 |
|---|---|
分子量 |
259.00 g/mol |
IUPAC 名称 |
1-(2,2-difluoroethyl)-3-iodo-1,2,4-triazole |
InChI |
InChI=1S/C4H4F2IN3/c5-3(6)1-10-2-8-4(7)9-10/h2-3H,1H2 |
InChI 键 |
OEHJESYLHINUFK-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=NN1CC(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


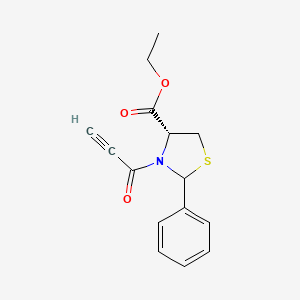
![methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate](/img/structure/B13446622.png)
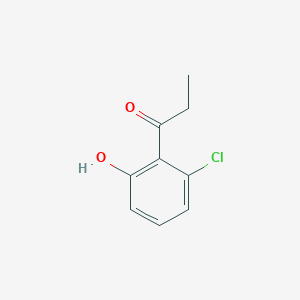
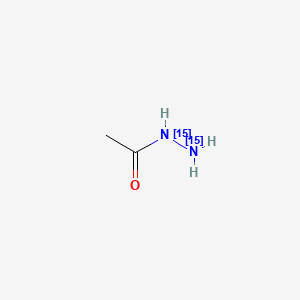
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)
![3-[2-(2-Methoxyethoxy)ethyl]-15'-methylspiro[1,3-oxazolidine-5,16'-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene]-2,3',4-trione](/img/structure/B13446658.png)
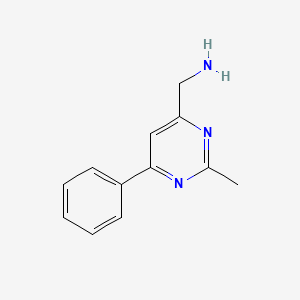

![methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13446666.png)

